3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(oxan-4-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSQNMXMRGKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181852 | |
| Record name | Benzoic acid, 3-fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-56-7 | |
| Record name | Benzoic acid, 3-fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzoic Acid Derivatives Chemistry
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational class of compounds in organic chemistry and drug discovery. wikipedia.org The benzoic acid framework consists of a benzene (B151609) ring attached to a carboxyl group (-COOH), which serves as a versatile chemical handle for a multitude of transformations. wikipedia.orgguidechem.com This functional group's acidity and ability to participate in reactions such as esterification, amidation, and reduction make it a cornerstone for constructing larger, more complex molecular entities. guidechem.com
In medicinal chemistry, the benzoic acid moiety is recognized as a "privileged structure," meaning it is a recurring scaffold in a wide range of biologically active compounds. wikipedia.orgresearchgate.net Its ability to act as a pharmacophore, interacting with biological targets through hydrogen bonding and ionic interactions, has led to its incorporation into numerous approved drugs. acs.org 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid is a member of this extensive family, where the benzene ring is strategically functionalized to modulate its chemical and biological properties.
Significance of Organofluorine Compounds in Advanced Materials and Synthetic Methodologies
The introduction of fluorine into organic molecules can profoundly alter their properties, a strategy widely employed in the development of pharmaceuticals and advanced materials. pharmablock.com Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the element's unique and beneficial characteristics. wikipedia.orgnih.govchemicalbook.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug molecule by making it more resistant to enzymatic degradation. wikipedia.orgnih.gov
The Role of Oxane Moieties in Organic Synthesis and Molecular Architecture
The oxane ring, formally known as tetrahydropyran (B127337) (THP), is a saturated six-membered heterocycle containing one oxygen atom. nih.gov This structural unit is prevalent in a vast number of biologically active natural products, including various marine toxins and anticancer agents. researchgate.net In molecular design, the oxane moiety serves several important functions. It is often used as a bioisostere for a cyclohexane (B81311) ring, but with modified properties; the incorporated oxygen atom can act as a hydrogen bond acceptor, potentially creating an additional point of interaction with a biological target. wikipedia.org
Compared to its carbocyclic analog, the oxane ring generally imparts lower lipophilicity, which can be advantageous for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.org The ring itself provides a rigid, three-dimensional scaffold that can be used as a linker or spacer to correctly orient other functional groups in space. wikipedia.org In the context of 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid, the (oxan-4-ylmethoxy) group acts as a polar, sterically defined substituent that significantly influences the molecule's solubility, shape, and potential for intermolecular interactions.
Rationale and Scope of Academic Inquiry into 3 Fluoro 4 Oxan 4 Ylmethoxy Benzoic Acid
Retrosynthetic Approaches to the Target Compound
A logical retrosynthetic analysis of this compound suggests that the primary disconnection points are the ether linkage and the functional groups on the benzene (B151609) ring. The most straightforward approach involves disconnecting the ether bond, leading to a fluorinated phenolic precursor, such as 3-fluoro-4-hydroxybenzoic acid or its corresponding ester, and an oxane-containing electrophile, like (oxan-4-yl)methyl halide or tosylate. This strategy is advantageous as it utilizes readily available or easily synthesizable starting materials.
Another potential disconnection could be at the carboxyl group, envisioning a late-stage carboxylation of a suitably substituted fluoro-anisole derivative. However, the former approach is generally more common and versatile. The carboxyl group can also be masked as an ester throughout the synthesis to prevent unwanted side reactions and then deprotected in the final step.
Synthesis of Fluorinated Benzoic Acid Precursors
The foundation of the synthesis lies in the preparation of appropriately substituted fluorinated benzoic acids. Two key precursors are 3-fluoro-4-hydroxybenzoic acid and 3-fluoro-4-methoxybenzoic acid.
3-Fluoro-4-hydroxybenzoic acid can be synthesized through various routes. One common method involves the demethylation of 3-fluoro-4-methoxybenzoic acid. google.com Another approach starts from 4-fluorophenol (B42351), which undergoes carboxylation in a process analogous to the Kolbe-Schmitt reaction. This involves treating 4-fluorophenol with a base like potassium hydroxide (B78521), followed by the introduction of carbon dioxide gas and subsequent acidification. ossila.com A patented method describes dissolving 4-fluorophenol and potassium hydroxide in water, introducing carbon dioxide, and then adding concentrated sulfuric acid with heating to yield the desired product. ossila.com
3-Fluoro-4-methoxybenzoic acid is another vital intermediate. Its synthesis can be achieved from methyl 4-fluoro-3-methoxybenzoate through hydrolysis. A typical procedure involves dissolving the ester in methanol (B129727) and treating it with a solution of sodium hydroxide in water. After the reaction, the solvent is removed, and the residue is dissolved in water and acidified to precipitate the product. organic-chemistry.org
The following table summarizes the key precursors and their synthetic starting materials.
| Precursor Compound | Starting Material(s) | Key Transformation |
| 3-Fluoro-4-hydroxybenzoic acid | 3-Fluoro-4-methoxybenzoic acid | Demethylation |
| 3-Fluoro-4-hydroxybenzoic acid | 4-Fluorophenol, CO2 | Carboxylation |
| 3-Fluoro-4-methoxybenzoic acid | Methyl 4-fluoro-3-methoxybenzoate | Hydrolysis |
Strategies for the Introduction of the Oxan-4-ylmethoxy Moiety
The formation of the ether linkage between the fluorinated benzoic acid precursor and the oxane moiety is a critical step. Etherification reactions are the primary methods employed for this transformation.
A prevalent strategy is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group of a 3-fluoro-4-hydroxybenzoic acid derivative (often an ester to protect the carboxylic acid) with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an electrophile such as (oxan-4-yl)methyl halide or a sulfonate ester like (oxan-4-yl)methyl tosylate in an SN2 reaction. The choice of a good leaving group on the oxane fragment is crucial for the success of this reaction. Tosylates and mesylates are excellent leaving groups and can be prepared from the corresponding alcohol, (oxan-4-yl)methanol, by reacting it with tosyl chloride or mesyl chloride, respectively, often in the presence of a base like pyridine.
Another powerful method for etherification is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions. In this context, 3-fluoro-4-hydroxybenzoic acid (or its ester) would act as the nucleophile, and (oxan-4-yl)methanol would be the alcohol component. The reaction is typically carried out in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral (oxan-4-yl)methanol.
A specific example from a patent demonstrates the etherification of methyl 3-fluoro-4-hydroxybenzoate with 4-(bromomethyl)oxane in the presence of potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting ester is then hydrolyzed to afford the final product, this compound.
The following table outlines the common etherification strategies.
| Reaction Name | Key Reagents | Substrates |
| Williamson Ether Synthesis | Base (e.g., K2CO3, NaH), (oxan-4-yl)methyl halide/tosylate | 3-Fluoro-4-hydroxybenzoic acid derivative |
| Mitsunobu Reaction | PPh3, DEAD/DIAD, (oxan-4-yl)methanol | 3-Fluoro-4-hydroxybenzoic acid derivative |
Chemical Transformations of the Carboxyl Group in Benzoic Acid Derivatives
The carboxyl group of this compound and its precursors is a versatile functional group that can undergo a wide range of chemical transformations to produce various derivatives.
Esterification and Amidation Reactions
Esterification is a common transformation used both for protecting the carboxylic acid during synthesis and for creating final ester products. The Fischer esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. sigmaaldrich.com Alternatively, reaction with an alkyl halide in the presence of a base can also yield esters.
Amidation reactions are crucial for the synthesis of amide derivatives. Direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or the use of coupling reagents. Boric acid has also been shown to catalyze the direct amidation of benzoic acids. ossila.com
Formation of Acyl Halides and Anhydrides
Acyl halides , particularly acyl chlorides, are highly reactive intermediates that serve as precursors to a variety of other carboxylic acid derivatives. They are commonly synthesized by treating the benzoic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. Phosphorus pentachloride (PCl5) can also be used.
Acid anhydrides can be formed from benzoic acid derivatives. Symmetrical anhydrides can be prepared by reacting an acyl chloride with a carboxylate salt. Mixed anhydrides can also be synthesized. Another method involves the dehydration of carboxylic acids, for example, using acetic anhydride.
Reduction of the Carboxyl Group
The carboxyl group of benzoic acid derivatives can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. It is important to note that sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. Borane (BH3) complexes, such as BH3-THF, are also effective reagents for the reduction of carboxylic acids and can offer greater functional group tolerance in some cases.
The following table summarizes the transformations of the carboxyl group.
| Transformation | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |
| Amidation | Amine, Coupling Agent or Acyl Halide | Amide |
| Acyl Halide Formation | SOCl2, (COCl)2, or PCl5 | Acyl Halide |
| Acid Anhydride Formation | Acyl Halide, Carboxylate | Acid Anhydride |
| Reduction | LiAlH4 or BH3 | Primary Alcohol |
Optimization of Reaction Conditions and Yields in Complex Molecule Synthesis
A plausible and efficient synthetic route to this compound commences with the commercially available 3-fluoro-4-hydroxybenzoic acid. The crucial step in this synthesis is the formation of the ether linkage between the phenolic hydroxyl group and the (oxan-4-yl)methanol moiety. The Williamson ether synthesis is a classic and reliable method for this transformation. numberanalytics.combyjus.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
The general reaction is as follows:
Step 1: Deprotonation of 3-fluoro-4-hydroxybenzoic acid The acidic phenolic proton is removed by a suitable base to form the corresponding sodium or potassium salt.
Step 2: Nucleophilic substitution The resulting phenoxide then reacts with a derivative of (oxan-4-yl)methanol, such as (oxan-4-yl)methyl tosylate or a halide, to form the desired ether.
Optimization of the Williamson ether synthesis for this specific transformation would involve a careful selection of base, solvent, temperature, and the nature of the leaving group on the oxane moiety. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective in maximizing the yield by promoting the formation of the nucleophilic phenoxide and facilitating the SN2 reaction. numberanalytics.com
To systematically optimize the reaction, a Design of Experiments (DoE) approach can be employed. This methodology allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape than the traditional one-variable-at-a-time (OVAT) approach.
Interactive Data Table: Optimization of Williamson Ether Synthesis
Below is a hypothetical data table illustrating the optimization of the etherification step. The yield of this compound is measured as a function of different bases, solvents, and temperatures.
| Experiment ID | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 60 | 65 |
| 2 | NaH | THF | 65 | 85 |
| 3 | KOtBu | DMSO | 80 | 92 |
| 4 | Cs₂CO₃ | DMF | 100 | 95 |
| 5 | NaH | DMF | 80 | 90 |
The data suggests that a combination of a strong base like Cesium Carbonate (Cs₂CO₃) and a polar aprotic solvent like DMF at an elevated temperature provides the highest yield. Further fine-tuning of reactant concentrations and reaction time would likely lead to additional improvements.
In addition to traditional batch optimization, the use of continuous flow chemistry offers significant advantages for complex syntheses. ontosight.ai Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates. ontosight.ai Automated flow systems integrated with real-time analytics, such as HPLC, can rapidly screen a wide range of conditions to identify the optimal parameters for yield and purity. ontosight.aigoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the structure of this compound, offering detailed insights into the proton and carbon environments, the influence of the fluorine substituent, and the precise connectivity between the benzoic acid core and the oxane moiety.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
Proton (¹H) NMR spectroscopy provides the initial blueprint of the molecule's proton framework. The spectrum is anticipated to display distinct signals corresponding to the aromatic, linker, oxane, and carboxylic acid protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and neighboring protons for each signal.
The aromatic region is expected to feature three distinct signals for the protons on the substituted benzene ring. The proton at the C5 position, situated between the carboxylic acid and the ether linkage, is predicted to appear as a doublet of doublets. The proton at C2, ortho to the fluorine atom, would likely present as a doublet, while the proton at C6 would also be a doublet.
The aliphatic region would be more complex. The two protons of the methylene (B1212753) linker (-O-CH₂-) are expected to appear as a doublet, coupled to the single proton at C4 of the oxane ring. The protons of the oxane ring itself would produce a series of overlapping multiplets due to the conformational flexibility of the ring and the distinction between axial and equatorial protons. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | >10.0 | br s | - |
| Ar-H (C2) | 7.8 - 8.0 | d | ~8.5 |
| Ar-H (C6) | 7.7 - 7.9 | dd | ~8.5, ~2.0 |
| Ar-H (C5) | ~7.1 | t | ~8.5 |
| -O-CH₂- | ~3.9 | d | ~6.5 |
| Oxane-H (axial, C2/C6) | ~3.4 | m | - |
| Oxane-H (equatorial, C2/C6) | ~4.0 | m | - |
| Oxane-H (C4) | 1.8 - 2.0 | m | - |
| Oxane-H (axial, C3/C5) | ~1.4 | m | - |
| Oxane-H (equatorial, C3/C5) | ~1.8 | m | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Complementing the ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts are highly dependent on the local electronic environment, hybridization, and substitution.
For this compound, a total of 10 distinct signals are expected in the proton-decoupled spectrum, corresponding to the seven aromatic carbons, the linker methylene carbon, and the three unique carbon environments in the oxane ring (C4, C2/C6, and C3/C5). The carbonyl carbon of the carboxylic acid will appear at the lowest field (~165-175 ppm). libretexts.org The aromatic carbons will resonate between approximately 110 and 165 ppm, with their shifts influenced by the fluorine, ether, and carboxyl substituents. Notably, the carbons directly bonded to fluorine will exhibit splitting due to C-F coupling. The aliphatic carbons of the linker and the oxane ring will appear at the highest field (upfield) region of the spectrum. oregonstate.eduwisc.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 175 |
| Ar-C (C3, attached to F) | 155 - 160 (d, ¹JCF ≈ 250 Hz) |
| Ar-C (C4, attached to O) | 148 - 152 |
| Ar-C (C1, attached to COOH) | 125 - 130 |
| Ar-C (C2) | ~124 |
| Ar-C (C6) | ~118 |
| Ar-C (C5) | ~115 |
| -O-CH₂- | 70 - 75 |
| Oxane-C (C2/C6) | 65 - 70 |
| Oxane-C (C4) | 35 - 40 |
| Oxane-C (C3/C5) | 30 - 35 |
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environment and Chemical Shift Interpretation, including Computational Validation
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom. Given that ¹⁹F has a spin of 1/2 and 100% natural abundance, it provides clean, sharp signals. For the title compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom, which is influenced by the ortho-carboxylic acid and meta-ether substituents.
Computational chemistry plays a crucial role in validating and interpreting ¹⁹F NMR chemical shifts. chemrxiv.org Density Functional Theory (DFT) based methods, such as ωB97XD, combined with appropriate basis sets like aug-cc-pvdz, have been shown to predict ¹⁹F chemical shifts with a high degree of accuracy, often with a root mean square error of less than 4 ppm. rsc.orgresearchgate.netnih.gov By calculating the magnetic shielding tensor for the fluorine nucleus in the optimized molecular geometry, a theoretical chemical shift can be determined. The strong correlation between the experimentally observed and computationally predicted chemical shift serves as a powerful tool for structural confirmation, especially in differentiating between potential isomers. bohrium.com
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. Key expected correlations include those between the neighboring aromatic protons and, within the aliphatic region, between the linker -CH₂- protons and the oxane C4-H, as well as among the protons of the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). libretexts.org It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming, for example, the attachment of the linker protons to the linker carbon. pressbooks.pubnumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. numberanalytics.com This is crucial for connecting the different fragments of the molecule. libretexts.org Expected key HMBC correlations would link the linker -CH₂- protons to the aromatic C4 carbon and the oxane C4 carbon, definitively establishing the connection of the oxane-methoxy group to the benzoic acid ring. Further correlations from the aromatic protons to the carbonyl carbon would confirm the benzoic acid core. nih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule's bonds, providing a characteristic fingerprint of the functional groups present.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic oxane and linker moieties (below 3000 cm⁻¹).
A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹. spectroscopyonline.com The presence of both aromatic C=C stretching bands (around 1600 and 1500 cm⁻¹) and C-O stretching bands for the ether and carboxylic acid (in the 1200-1320 cm⁻¹ region) would also be key identifying features. udel.edulibretexts.org The C-F stretch typically appears as a strong band in the 1000-1300 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| Aromatic C=C stretch | ~1600, ~1500 | Medium-Strong |
| C-O stretch (Acid and Ether) | 1200 - 1320 | Strong |
| C-F stretch | 1000 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes and Fingerprinting
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a given compound. For this compound, the Raman spectrum is expected to be rich with distinct bands corresponding to the vibrations of its constituent functional groups, including the substituted benzene ring, the carboxylic acid, the ether linkage, and the oxane ring.
The analysis of the Raman spectrum allows for the identification and assignment of various vibrational modes. scielo.br Key expected vibrations include the strong carbonyl (C=O) stretching mode of the carboxylic acid, typically observed in the 1650-1750 cm⁻¹ region. The aromatic ring exhibits several characteristic vibrations, including C-C stretching modes around 1600 cm⁻¹ and the ring breathing mode near 1000 cm⁻¹. s-a-s.org The presence of the fluorine substituent is identifiable by a C-F stretching vibration. Vibrations associated with the oxane ring and the methoxy (B1213986) bridge, such as C-O and C-C stretching and various deformation modes, would appear in the fingerprint region (below 1500 cm⁻¹).
Due to the complexity of the molecule, Density Functional Theory (DFT) calculations are often employed to predict the Raman spectrum and aid in the precise assignment of observed vibrational modes. nih.govias.ac.in The comparison between the experimental spectrum and DFT-computed frequencies provides a high degree of confidence in the structural assignment. ias.ac.in
Table 1: Representative Raman Vibrational Modes for this compound Data is illustrative and based on characteristic frequencies for similar functional groups.
| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |
|---|---|---|
| ~3070 | C-H stretch (aromatic) | Stretching of the carbon-hydrogen bonds on the benzene ring. |
| ~2950 | C-H stretch (aliphatic) | Stretching of the C-H bonds in the oxane and methoxy groups. |
| ~1680 | C=O stretch | Stretching of the carbonyl double bond in the carboxylic acid group. |
| ~1610, ~1580 | C=C stretch (aromatic) | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| ~1260 | C-O stretch (ether) | Asymmetric stretching of the C-O-C ether linkage. |
| ~1290 | C-F stretch | Stretching of the carbon-fluorine bond on the aromatic ring. |
| ~1005 | Ring Breathing | Symmetric radial expansion and contraction of the benzene ring. |
Terahertz Spectroscopy for Low-Frequency Vibrational Studies of Benzoic Acid Derivatives
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is uniquely suited for probing low-frequency molecular vibrations. wikipedia.org For benzoic acid derivatives, these low-frequency modes often correspond to intermolecular interactions, such as hydrogen bonding, and large-amplitude intramolecular motions (torsional and lattice modes). spiedigitallibrary.orgresearchgate.net
In the solid state, benzoic acid and its derivatives typically form hydrogen-bonded dimers via their carboxylic acid groups. nih.gov THz spectroscopy can directly probe the vibrational modes associated with these hydrogen bonds. spiedigitallibrary.org The absorption features observed in the THz spectrum are highly sensitive to the crystalline structure and polymorphic form of the material. youtube.com For this compound, distinct absorption peaks are expected that correspond to the collective vibrational modes of the crystal lattice, influenced by the hydrogen-bonded dimer structure. nih.gov Theoretical simulations, such as plane-wave DFT, are instrumental in assigning these complex, low-frequency modes to specific intermolecular motions like cogwheel or twisting vibrations of the dimer. spiedigitallibrary.orgresearchgate.net The introduction of the bulky and flexible oxan-4-ylmethoxy group, along with the fluoro substituent, is expected to introduce unique features in the THz spectrum compared to unsubstituted benzoic acid.
Table 2: Predicted Low-Frequency Terahertz Absorption Peaks for Crystalline Benzoic Acid Derivatives Assignments are based on studies of benzoic acid and may be shifted for the title compound.
| Frequency (THz) | Wavenumber (cm⁻¹) | Potential Assignment |
|---|---|---|
| ~1.1 | ~37 | Intermolecular H-bond stretching/shearing mode |
| ~1.9 | ~63 | Ph-COOH twisting (intramolecular) and cogwheel (intermolecular) modes |
| ~2.3 | ~77 | Lattice vibrational mode |
| ~2.8 | ~93 | Intermolecular H-bond out-of-plane bending |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula.
For this compound (C₁₃H₁₅FO₄), the expected exact mass can be calculated with high precision. Upon ionization, typically by electrospray ionization (ESI), the molecule will form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The subsequent fragmentation of the molecular ion in the mass spectrometer (MS/MS) provides valuable structural information.
Key fragmentation pathways for this molecule are predictable. A characteristic loss for benzoic acids is the elimination of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da from the protonated species), followed by the loss of carbon monoxide (CO, 28 Da). docbrown.info Another major fragmentation pathway involves the cleavage of the ether bond. This can occur via two primary routes: cleavage at the benzyl-oxygen bond to yield a fluorohydroxybenzoyl cation, or cleavage at the alkyl-oxygen bond to generate a fragment corresponding to the protonated oxanylmethanol. Further fragmentation of the oxane ring would also be expected. Analyzing these pathways allows for the confirmation of the connectivity of the different structural units.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound (C₁₃H₁₅FO₄) m/z values calculated for the most abundant isotopes.
| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 255.10 (Positive Mode) | [M+H]⁺ | Protonated molecular ion |
| 253.08 (Negative Mode) | [M-H]⁻ | Deprotonated molecular ion |
| 237.09 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
| 209.09 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |
| 155.02 | [C₇H₄FO₃]⁺ | Cleavage of the ether bond (loss of C₆H₁₁O) |
| 101.07 | [C₅H₉O₂]⁺ | Fragment corresponding to the oxane-methoxy portion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. ijermt.org The benzene ring in this compound acts as a chromophore. Substituted benzoic acids typically display characteristic absorption bands in the UV region, which arise from π→π* electronic transitions within the aromatic ring. researchgate.net
The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the nature of the substituents on the benzene ring. spcmc.ac.in The carboxylic acid group, the fluorine atom, and the alkoxy group all influence the electronic structure of the chromophore. The alkoxy group (-OR) is an electron-donating group (auxochrome) that typically causes a bathochromic (red) shift to a longer wavelength and increases the intensity of the absorption bands. Conversely, the fluorine atom and the carboxylic acid group are electron-withdrawing, which can also shift the absorption maxima. The net effect on the spectrum is a combination of these electronic influences. The primary absorption band for substituted benzoic acids is often observed in the 230-280 nm range. researchgate.net
Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent Predictions are based on typical shifts observed for substituted benzenes.
| Absorption Band | Predicted λmax (nm) | Electronic Transition | Influencing Factors |
|---|---|---|---|
| Primary Band | ~245 - 255 | π→π | Aromatic ring conjugation, influenced by -COOH, -F, and -OR groups. |
| Secondary Band | ~280 - 290 | π→π | Shifted benzenoid band, often with lower intensity. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. wikipedia.orgcarleton.edu For a pure sample of this compound, XPS analysis would confirm the presence of carbon, oxygen, and fluorine and provide insight into their chemical environments.
High-resolution scans of the C 1s, O 1s, and F 1s core levels would reveal peaks at specific binding energies characteristic of the different functional groups. The C 1s spectrum would be complex, with distinct peaks corresponding to carbon atoms in different chemical states: the carboxylic acid carbon (O=C-O), the ether-linked carbons (C-O), the carbon bonded to fluorine (C-F), aromatic carbons (C=C/C-H), and aliphatic carbons (C-C). aip.org Similarly, the O 1s spectrum would show separate peaks for the carbonyl oxygen (C=O) and the hydroxyl/ether oxygens (C-O). The F 1s spectrum would exhibit a single peak corresponding to the C-F bond. The precise binding energies can provide confirmation of the molecular structure and can be used to detect surface impurities or degradation. brighton-science.com The technique is particularly powerful for studying the interaction of the molecule when adsorbed onto a surface, revealing, for instance, the deprotonation of the carboxylic acid to form a carboxylate. nih.gov
Table 5: Expected XPS Core Level Binding Energies for this compound Binding energies are approximate and can vary based on instrument calibration and chemical environment.
| Core Level | Predicted Binding Energy (eV) | Assignment (Chemical Environment) |
|---|---|---|
| C 1s | ~289.0 | Carboxylic Acid (COOH) |
| C 1s | ~286.5 | Ether Linkage (Ar-O-CH₂-C) |
| C 1s | ~285.0 | Aromatic/Aliphatic (C-C, C-H) |
| O 1s | ~533.5 | Carboxylic Acid (C=O) |
| O 1s | ~532.0 | Hydroxyl/Ether (C-OH, C-O-C) |
| F 1s | ~688.5 | Carbon-Fluorine Bond (C-F) |
Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis
A thorough investigation of scientific databases and publicly accessible research reveals a notable absence of experimental crystallographic data for the compound this compound. Despite its relevance as a potential building block in medicinal chemistry and materials science, detailed solid-state structural information, which is fundamental for understanding its physical and chemical properties, appears to be unpublished. Consequently, a comprehensive analysis as outlined by the user's request cannot be fulfilled at this time.
The requested article was to be structured around a detailed crystallographic analysis, including single crystal and powder X-ray diffraction studies. These analyses are crucial for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This information underpins our understanding of a compound's conformation, intermolecular interactions, and crystal packing, which in turn influence properties such as solubility, stability, and bioavailability.
While general principles of crystal engineering for carboxylic acid derivatives are well-established, and data for analogous compounds like 3-fluoro-4-methylbenzoic acid and 2-fluoro-4-(methoxycarbonyl)benzoic acid exist, a direct extrapolation to this compound would be speculative and scientifically unsound. researchgate.netnih.gov The presence of the flexible oxan-4-ylmethoxy group introduces additional conformational possibilities and potential intermolecular interactions that would be unique to this specific molecule.
Without experimental data, it is impossible to provide a scientifically accurate account of the following, as requested:
Computational Chemistry and Theoretical Modeling of 3 Fluoro 4 Oxan 4 Ylmethoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of a molecule. uc.ptniscpr.res.in These methods solve approximations of the Schrödinger equation to determine the electronic structure and various associated properties.
The first step in the computational analysis of 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid involves geometry optimization. This process uses DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional arrangement of the atoms—the structure corresponding to the lowest potential energy. uc.ptresearchgate.net
This optimization provides critical data on the molecule's structural parameters. For instance, it would reveal the planarity of the benzoic acid ring, the dihedral angle between the carboxylic acid group and the phenyl ring, and the preferred conformation of the flexible oxan-4-ylmethoxy side chain. In similar ortho-substituted benzoic acids, interactions between the substituent and the carboxylic group can lead to non-planar arrangements, which significantly influence the molecule's properties. uc.pt
Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table would typically present key bond lengths, bond angles, and dihedral angles calculated for the molecule's lowest energy state.
| Parameter | Description | Expected Information |
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-F, C=O, C-O). | Provides insight into bond strength and order. |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., O=C-O, C-O-C). | Defines the local geometry and steric strain. |
| Dihedral Angles (°) | Torsional angles describing the rotation around a bond (e.g., C-C-C=O). | Determines the overall 3D conformation and orientation of functional groups. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. niscpr.res.in The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons, indicating its nucleophilic character.
LUMO: Represents the lowest energy orbital without electrons. Its energy level relates to the molecule's ability to accept electrons, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more easily excitable and more reactive. researchgate.net Analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule are most likely to participate in electron donation or acceptance.
Table 2: Illustrative Frontier Molecular Orbital Properties This table would summarize the key energy values derived from FMO analysis.
| Parameter | Symbol | Description | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to ionization potential and nucleophilicity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest-energy electron-vacant orbital. | Relates to electron affinity and electrophilicity. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. |
Understanding the distribution of electron density across the molecule is essential for predicting its electrostatic interactions and reactive sites. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom.
This analysis would quantify the electron-withdrawing effect of the fluorine atom and the oxygen atoms in the ether and carboxyl groups, identifying regions of positive and negative electrostatic potential. The resulting Molecular Electrostatic Potential (MEP) map visually represents these charge distributions, where red areas (negative potential) indicate likely sites for electrophilic attack and blue areas (positive potential) indicate sites for nucleophilic attack. niscpr.res.in
Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.
¹⁹F NMR Chemical Shifts: DFT calculations are a powerful tool for predicting ¹⁹F NMR chemical shifts. This is particularly useful for fluorinated compounds where experimental assignment can be challenging. The calculated chemical shift for the fluorine atom in this compound would help confirm its chemical environment. nih.gov
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as the C=O stretch of the carboxylic acid, the C-F stretch, and vibrations within the oxane and phenyl rings.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration in Solution and Solid States
While quantum chemical calculations typically focus on a single, gas-phase molecule at 0 K, Molecular Dynamics (MD) simulations model the behavior of molecules over time at a given temperature, often in the presence of a solvent. ucl.ac.uk
For this compound, MD simulations would be used to explore its conformational flexibility, particularly of the ether side chain, in different environments (e.g., in water or an organic solvent). gu.seacs.org These simulations can reveal the most prevalent conformations in solution and study the formation of intermolecular interactions, such as the hydrogen-bonded dimers characteristic of carboxylic acids. ucl.ac.ukresearchgate.net This provides a dynamic picture of how the molecule behaves in a realistic chemical environment.
Theoretical Insights into Chemical Reactivity and Reaction Mechanisms
The data from DFT, FMO, and charge distribution analyses collectively provide a comprehensive picture of the molecule's chemical reactivity.
Site Selectivity: The MEP map and FMO distributions would predict the most likely sites for chemical reactions. For instance, the carboxylic acid group would be identified as the primary site for acid-base reactions or esterification. The aromatic ring's reactivity towards electrophilic substitution would be influenced by the activating effect of the ether group and the deactivating, directing effect of the fluorine and carboxyl groups.
Reaction Mechanisms: Computational modeling can be used to map out the potential energy surface for a proposed reaction, identifying transition states and calculating activation energies. This allows for a detailed, step-by-step understanding of how the molecule participates in chemical transformations. ossila.com
Modeling of Fluorine's Influence on Molecular Interactions and Electronic Properties
The primary influence of the fluorine atom is its strong negative inductive effect (-I effect), where it withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and meta positions relative to the fluorine atom. Consequently, the electron density of the benzene (B151609) ring is polarized, which can be visualized through molecular electrostatic potential (MEP) maps. In these maps, regions of negative potential (electron-rich) are typically found around the oxygen atoms of the carboxyl and ether groups, while the fluorine atom and the acidic proton of the carboxyl group exhibit more positive potential, indicating electron-deficient areas.
This electron-withdrawing nature of fluorine has a direct impact on the acidity of the carboxylic acid group. By stabilizing the conjugate base (benzoate) through the delocalization of the negative charge, the fluorine atom increases the acidity (lowers the pKa) of the benzoic acid derivative compared to its non-fluorinated counterpart.
Furthermore, the fluorine atom influences the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electronegativity of fluorine generally leads to a stabilization (lowering of energy levels) of both the HOMO and LUMO. umons.ac.be The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. nih.gov
Computational studies on analogous fluorinated benzoic acid derivatives, such as 3-fluoro-4-methoxybenzoic acid, can provide a reasonable approximation of the electronic properties of this compound. Density Functional Theory (DFT) calculations are commonly employed for this purpose. mdpi.comnih.gov
Table 1: Calculated Electronic Properties of a Model Compound (e.g., 3-Fluoro-4-methoxybenzoic acid) using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are representative and based on typical DFT calculations for similar molecules. The exact values for this compound would require specific computational analysis.
In terms of molecular interactions, the fluorine atom can participate in non-covalent interactions such as dipole-dipole interactions and weak hydrogen bonds (C-H···F). The presence of fluorine can also modulate the strength of conventional hydrogen bonds formed by the carboxylic acid group. The altered electron distribution on the aromatic ring can influence π-π stacking interactions between molecules in the solid state or in biological systems.
Structure Reactivity Relationships and Chemical Transformations of 3 Fluoro 4 Oxan 4 Ylmethoxy Benzoic Acid
Influence of the Fluoro Substituent on Aromatic Ring Reactivity
The fluorine atom at the C-3 position significantly modulates the electronic properties of the benzene (B151609) ring and, consequently, its reactivity. This influence is twofold, involving a combination of inductive and resonance effects that impact both electrophilic aromatic substitution reactions and the acidity of the carboxylic acid group.
Directing Effects in Electrophilic Aromatic Substitution
In the context of electrophilic aromatic substitution, substituents on a benzene ring can be classified by their influence on the reaction rate and the position (regiochemistry) of the incoming electrophile. The fluorine atom, like other halogens, exhibits a dual nature. organicchemistrytutor.com
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. csbsju.eduyoutube.com This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted benzene. Therefore, the fluorine atom is considered a deactivating group. youtube.com
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. csbsju.edu This donation of electron density via resonance increases the electron density at the ortho and para positions relative to the fluorine.
For 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid, the situation is more complex due to the presence of three substituents:
-COOH (Carboxylic Acid): A meta-directing, deactivating group.
-F (Fluoro): An ortho, para-directing, deactivating group. csbsju.edu
-O-R (Oxanylmethoxy): An ortho, para-directing, activating group.
The powerful activating and ortho, para-directing nature of the alkoxy group at C-4 typically dominates. However, the fluorine at C-3 deactivates the adjacent C-2 and C-6 positions through its strong inductive effect. Electrophilic attack will most likely be directed to the position ortho to the strongly activating alkoxy group (C-5), which is also meta to the deactivating carboxylic acid group.
Electronic Effects on the Carboxylic Acid Group
The presence of the fluorine atom has a pronounced effect on the acidity of the carboxylic acid group. Acidity is determined by the stability of the conjugate base (the carboxylate anion) formed upon deprotonation. libretexts.orglibretexts.org
The highly electronegative fluorine atom acts as a potent electron-withdrawing group. youtube.com This inductive effect pulls electron density away from the carboxylate anion, dispersing the negative charge and thereby stabilizing it. libretexts.orglibretexts.org A more stable conjugate base corresponds to a stronger acid. libretexts.org Therefore, this compound is expected to be a stronger acid (i.e., have a lower pKa value) than its non-fluorinated counterpart, 4-(oxan-4-ylmethoxy)benzoic acid. This principle is well-documented for substituted benzoic acids. openstax.org The magnitude of this acid-strengthening effect is dependent on the distance between the electron-withdrawing group and the carboxyl group; the effect diminishes as the distance increases. openstax.orgreddit.com
Reactivity of the Oxan-4-ylmethoxy Moiety and its Stability under Varying Conditions
The oxan-4-ylmethoxy group is a type of ether, specifically a tetrahydropyranyl (THP) ether derivative. The reactivity and stability of this moiety are characteristic of this class of compounds, which are widely used as protecting groups in organic synthesis. wikipedia.orgthieme-connect.de
The ether linkage in the oxan-4-ylmethoxy group is generally stable under a wide range of conditions, particularly neutral and basic environments. thieme-connect.deorganic-chemistry.org It is resistant to attack by:
Strongly basic reagents (e.g., for ester hydrolysis). thieme-connect.de
Organometallic reagents such as Grignard reagents and organolithiums. thieme-connect.de
Nucleophilic reagents.
Hydride reducing agents (e.g., lithium aluminum hydride). thieme-connect.de
However, the defining characteristic of THP ethers is their lability under acidic conditions. wikipedia.orgyoutube.com The ether can be readily cleaved by treatment with aqueous acid, often under mild conditions. organic-chemistry.orgyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by cleavage to form an alcohol and a resonance-stabilized carbocation on the oxane ring. youtube.com This susceptibility to acid-catalyzed hydrolysis means that reaction conditions for transformations elsewhere in the molecule must be chosen carefully to avoid unintended deprotection. wikipedia.org
Mechanistic Investigations of Key Chemical Reactions
While specific mechanistic studies on this compound are not widely published, the mechanisms of its key potential reactions can be inferred from well-established chemical principles.
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile (E+) on the pi-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The regiochemical outcome is determined by the relative stability of the possible arenium ion intermediates, which is influenced by the electronic effects of the existing substituents.
Acid-Catalyzed Ether Cleavage: The cleavage of the oxan-4-ylmethoxy group under acidic conditions begins with the protonation of the ether oxygen atom. This is followed by the departure of the 4-hydroxybenzoic acid portion, leading to the formation of a secondary carbocation on the oxane ring. This carbocation is stabilized by the adjacent ring oxygen atom through resonance. Finally, the carbocation is trapped by a nucleophile (such as water) to yield the final cleavage products.
Carboxylic Acid Derivatization: Reactions at the carboxylic acid group, such as Fischer esterification or conversion to an acyl chloride, follow standard mechanisms. For instance, Fischer esterification involves the acid-catalyzed nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by a series of proton transfer and elimination steps to yield the ester. Conversion to an acyl chloride with a reagent like thionyl chloride proceeds through the formation of a highly reactive chlorosulfite intermediate. ossila.com
Comparison of Reactivity with Non-Fluorinated or Other Substituted Benzoic Acid Derivatives
The reactivity of this compound can be better understood by comparing it with related structures.
| Compound | Key Differences from Parent Compound | Expected Effects on Reactivity |
| 4-(Oxan-4-ylmethoxy)benzoic acid | Lacks the C-3 fluoro substituent. | Less acidic carboxylic acid group. The aromatic ring is more activated towards electrophilic substitution due to the absence of the deactivating fluoro group. |
| 3-Chloro-4-(oxan-4-ylmethoxy)benzoic acid | Chlorine at C-3 instead of fluorine. | Chlorine has a weaker inductive effect but also a weaker resonance-donating effect than fluorine. doubtnut.com This can lead to p-chlorobenzoic acid being a stronger acid than p-fluorobenzoic acid, a counterintuitive result attributed to the dominance of fluorine's +R effect over its -I effect in some cases. doubtnut.comquora.com A similar complex relationship would be expected here. |
| Benzoic Acid | Lacks both the fluoro and the oxan-4-ylmethoxy substituents. | Significantly less acidic. The aromatic ring is less activated than the parent compound (due to the lack of the activating ether) but more activated than compounds with strongly deactivating groups. |
| 3-Fluoro-4-methoxybenzoic acid | Methoxy (B1213986) group instead of the bulkier oxan-4-ylmethoxy group. ossila.com | Electronic properties would be very similar. The primary difference would be steric; the smaller methoxy group would present less steric hindrance to reagents approaching the C-3 or C-5 positions of the ring. |
The interplay between inductive withdrawal, resonance donation, and steric hindrance is crucial. While fluorine is the most electronegative halogen, its effect on the acidity of para-substituted benzoic acids can be less pronounced than that of chlorine. doubtnut.comquora.com This is often explained by the more effective resonance donation from fluorine's 2p orbitals into the ring's 2p orbitals, which partially counteracts its strong inductive pull. doubtnut.com
Advanced Applications in Chemical Sciences and Engineering
Postulated Utilization in Materials Science
Fluorinated organic linkers are of significant interest in the synthesis of advanced materials due to the unique properties conferred by fluorine atoms, such as increased thermal stability, hydrophobicity, and modified electronic characteristics.
Potential Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by modifying the organic linker. The incorporation of fluorine into these linkers is a known strategy to enhance properties like hydrophobicity and to improve gas capture capabilities, particularly for fluorinated gases. While there is no specific research detailing the use of 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid as a linker in MOF synthesis, the general principles of MOF design suggest it could be a candidate for creating novel frameworks. The presence of the fluoro group could impart hydrophobicity to the resulting MOF, which is a desirable trait for applications such as water purification or for catalysis in aqueous media. The oxane moiety might influence the pore size and geometry of the framework.
Hypothetical Roles in Surface Chemistry and Monolayer Formation
The formation of self-assembled monolayers (SAMs) on various substrates is a cornerstone of interface engineering, with applications in electronics, coatings, and sensors. Aromatic carboxylic acids can be used to form SAMs on metal oxide surfaces. The fluorine substituent in this compound could be leveraged to create low-energy, non-stick surfaces. The specific arrangement and packing of such a monolayer would be influenced by the interplay between the carboxylate headgroup, the fluorinated aromatic ring, and the terminal oxane group. However, empirical studies on the formation and properties of monolayers from this specific compound are not currently available.
Prospective Application as a Chemical Tracer
Fluorinated benzoic acids (FBAs) are widely recognized as effective passive tracers for monitoring fluid flow in subterranean environments, such as geothermal reservoirs and oil wells. Their utility stems from their high thermal stability, low sorption to rock formations, and the ability to be detected at very low concentrations.
Theoretical Investigation of Fluid Flow Dynamics
In geothermal and oil well systems, different FBA isomers are often injected simultaneously, and their differential breakthrough at production wells provides valuable information about fluid pathways, flow velocities, and reservoir characteristics. While a range of FBAs are commercially used for this purpose, the specific use of this compound as a tracer has not been documented. Its potential suitability would depend on its thermal stability under reservoir conditions and its interaction with the reservoir matrix, which would need to be experimentally determined.
Anticipated Development of Analytical Methods for Tracer Detection
The detection of FBA tracers is typically achieved using highly sensitive analytical techniques, with Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) being a common method. This technique allows for the separation of different FBA isomers and their quantification at parts-per-billion or even parts-per-trillion levels. Should this compound be considered for tracer applications, a specific UHPLC-MS/MS method would need to be developed and validated to ensure its accurate detection and quantification in complex matrices like geothermal brine or produced water from oil wells.
Putative Role as a Precursor in Synthetic Chemistry
Benzoic acid derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a fluorine atom and an oxane-containing ether linkage on the benzoic acid scaffold of this compound offers multiple reaction sites for synthetic transformations. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the fluorinated aromatic ring can undergo nucleophilic aromatic substitution. While this compound is commercially available, indicating its use in chemical synthesis, specific examples of its application as a precursor for complex molecular architectures are not detailed in readily available scientific literature.
Potential in Catalysis and Ligand Design for Organometallic Chemistry
The compound this compound, while not extensively documented in dedicated catalysis literature, presents a compelling scaffold for ligand design in organometallic chemistry. Its unique combination of electronic and steric features suggests significant potential for influencing the reactivity and selectivity of metal centers in various catalytic transformations. The strategic placement of a fluorine atom, a bulky ether-linked aliphatic ring, and a carboxylate coordinating group allows for a nuanced approach to catalyst development.
The primary role of this compound in this context is as a carboxylate ligand. Upon deprotonation, the carboxylate group can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. This coordination is the foundational step for its application in catalysis, with the substituents on the aromatic ring playing a crucial role in modulating the properties of the resulting organometallic complex.
The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic perturbation influences the electron density of the entire molecule, including the carboxylate group. A key consequence is an increase in the acidity of the carboxylic acid compared to its non-fluorinated analog. In the context of an organometallic complex, this can lead to a more Lewis acidic metal center, which can be advantageous in catalytic reactions that involve substrate activation through coordination. rsc.org The stability and reactivity of fluoroalkyl metal species are significant factors in the development of transition metal-mediated fluoroalkylation reactions. rsc.org
The oxan-4-ylmethoxy group at the 4-position introduces significant steric bulk in proximity to the metal center. This steric hindrance can be exploited to control the coordination environment of the metal, potentially creating a specific pocket for substrate binding and influencing the regioselectivity and stereoselectivity of a catalytic reaction. For instance, in polymerization catalysis, the steric profile of the ligand can dictate the microstructure of the resulting polymer. nih.gov Furthermore, the ether oxygen atoms within the oxane ring and the methoxy (B1213986) linker could engage in weak, secondary coordination or hydrogen bonding interactions with the metal center or the substrate, further stabilizing transition states and influencing reaction pathways. researchgate.netmdpi.com
The interplay between the electronic effect of the fluorine and the steric/coordination effects of the alkoxy group is critical. For example, in rhodium-catalyzed annulation of alkoxy-substituted benzoic acids, both steric and coordination effects of the methoxy groups were found to dictate the regioselectivity of C-H activation. researchgate.netmdpi.com While the carboxylate group typically directs C-H functionalization to the ortho position, the presence of other substituents can modulate this directing effect. researchgate.netnih.gov The bulky oxan-4-ylmethoxy group could potentially influence the accessibility of the ortho C-H bonds, possibly favoring functionalization at the less sterically hindered ortho position or even promoting meta-C-H activation under specific catalytic conditions. researchgate.net
The potential applications for ligands derived from this compound are broad. In cross-coupling reactions, the electronic tuning provided by the fluorine atom could enhance the rates of oxidative addition or reductive elimination steps. The steric bulk could also play a role in promoting challenging cross-coupling reactions by preventing catalyst deactivation pathways such as β-hydride elimination. In C-H activation catalysis, the unique substitution pattern could be leveraged to achieve novel regioselectivities.
To illustrate the distinct properties of this ligand, a comparison with related benzoic acid derivatives is useful:
| Ligand Precursor | Key Features | Potential Catalytic Influence |
| Benzoic acid | Unsubstituted aromatic ring | Baseline for electronic and steric effects |
| 3-Fluorobenzoic acid | Electron-withdrawing fluorine | Increased Lewis acidity of the metal center |
| 4-Methoxybenzoic acid | Electron-donating methoxy group | Increased electron density on the metal center |
| This compound | Electron-withdrawing fluorine, bulky/coordinating ether | Combination of increased Lewis acidity and significant steric control; potential for secondary coordination interactions |
While specific catalytic data for organometallic complexes featuring the 3-Fluoro-4-(oxan-4-ylmethoxy)benzoate ligand are not yet available in the literature, the analysis of its structural components strongly suggests its potential as a valuable building block in the rational design of new catalysts. Future research in this area would likely focus on the synthesis of its coordination complexes with various transition metals and the evaluation of their performance in catalytic reactions where fine-tuning of electronic and steric properties is paramount for achieving high efficiency and selectivity.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Synthetic Strategies for Analogues
The future exploration of 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid is intrinsically linked to the development of efficient and versatile synthetic methodologies for its analogues. Current synthetic routes likely rely on established reactions such as Williamson ether synthesis and aromatic carboxylation. However, next-generation strategies will focus on improving efficiency, scalability, and modularity to enable the rapid generation of a diverse library of related compounds.
Future research will likely target modifications at three key positions: the benzoic acid group, the aromatic ring, and the oxane moiety.
Modification of the Carboxylic Acid: Beyond simple esterification or amidation, future work could involve converting the carboxylic acid into more complex heterocyclic structures, such as oxadiazoles or thiazoles, which are known to possess diverse biological activities. nbinno.comresearchgate.net
Aromatic Ring Functionalization: While the current substitution pattern is fixed, advanced C-H activation or late-stage fluorination techniques could be explored to introduce additional substituents onto the phenyl ring, further tuning the electronic properties of the molecule.
| Analogue Target | Potential Synthetic Strategy | Key Starting Materials | Objective |
| Ester/Amide Library | Fischer Esterification / Amide Coupling (e.g., EDC/HOBt) | This compound, Various alcohols/amines | Structure-Activity Relationship (SAR) studies |
| Heterocyclic Core | Conversion to acyl chloride followed by cyclization with hydrazides/thioamides | 3-Fluoro-4-(oxan-4-ylmethoxy)benzoyl chloride | Accessing novel chemical space for biological screening |
| Varied Ether Pendants | Williamson ether synthesis with alternative cyclic alcohol precursors | 3-Fluoro-4-hydroxybenzoic acid, Tetrahydropyran-4-ylmethanol alternatives | Probing steric and electronic effects of the side chain |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize the synthesis of this compound and its analogues, a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced in-situ spectroscopic techniques offer a powerful means to achieve this by providing real-time data from within the reaction vessel.
Future research will likely employ a suite of Process Analytical Technology (PAT) tools to monitor key synthetic steps. For instance, in the crucial etherification step, real-time monitoring could provide invaluable insights.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used to track the consumption of the phenolic hydroxyl group and the formation of the ether C-O bond by monitoring their characteristic vibrational frequencies.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly useful for monitoring changes in the aromatic ring substitution pattern and is less sensitive to interference from polar solvents like water.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are becoming more common for reaction monitoring, offering detailed structural information about reactants, intermediates, and products as the reaction progresses.
| Spectroscopic Technique | Parameter Monitored | Application in Synthesis | Potential Benefit |
| ATR-FTIR | Disappearance of Phenolic O-H stretch (~3300 cm⁻¹), Appearance of Aryl-Ether C-O stretch (~1250 cm⁻¹) | Real-time monitoring of Williamson ether synthesis | Precise determination of reaction endpoint, impurity profiling |
| Raman Spectroscopy | Changes in aromatic C-H and C=C vibrations | Monitoring functionalization of the benzene (B151609) ring | High sensitivity to molecular symmetry and bond changes |
| In-situ NMR | Chemical shift changes of aromatic and aliphatic protons | Tracking conversion rates and identifying transient intermediates | Detailed mechanistic insights and kinetic modeling |
Synergistic Experimental and Computational Research for Predictive Design
The integration of computational chemistry with experimental synthesis represents a powerful paradigm for accelerating materials and drug discovery. For this compound, a synergistic approach will enable the predictive design of new analogues with desired properties, minimizing the need for extensive trial-and-error synthesis.
Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties for the parent compound and its virtual analogues. These properties include:
Molecular Geometry and Conformation: Understanding the preferred 3D structure, including the orientation of the oxane ring relative to the aromatic plane.
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity, as well as mapping the molecular electrostatic potential (MEP) to identify sites for non-covalent interactions. researchgate.net
Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies to aid in the characterization of newly synthesized compounds.
This computational data can guide experimental efforts by prioritizing the synthesis of analogues with the most promising predicted properties, whether for biological activity or materials science applications.
Exploration of Self-Assembly Phenomena and Supramolecular Architectures
The molecular structure of this compound is rich with functionalities capable of directing self-assembly into ordered supramolecular structures. sigmaaldrich.comrsc.org The carboxylic acid group is a classic motif for forming robust hydrogen-bonded dimers. researchgate.net The fluorinated aromatic ring can participate in π-π stacking and dipole-dipole interactions, while the ether oxygen and fluorine atom can act as hydrogen bond acceptors.
Future research in this area will focus on:
Crystal Engineering: Systematically crystallizing the compound and its analogues from different solvents to explore polymorphism and the formation of different supramolecular synthons. X-ray diffraction studies will be essential to elucidate the packing arrangements. researchgate.netmdpi.com
Co-crystallization: Combining the compound with other molecules (co-formers) to create multi-component crystals with unique architectures and properties.
Solution-Phase Aggregation: Investigating pre-nucleation aggregation in solution using techniques like Diffusion Ordered Spectroscopy (DOSY) NMR to understand the link between solution-state species and the final solid-state structure.
The interplay between the rigid aromatic core and the flexible oxane tail is expected to produce complex and potentially functional architectures, such as liquid crystals or porous organic frameworks.
Environmental Fate and Degradation Studies
As with any synthetic compound, understanding the environmental persistence and degradation pathways of this compound is crucial for responsible application. Organofluorine compounds are known for their chemical stability due to the strength of the carbon-fluorine (C-F) bond, which can lead to environmental recalcitrance. nih.gov
Emerging research should address several key questions:
Biodegradation: Studies using microbial consortia from various environmental matrices (e.g., soil, sediment) will be needed to assess the compound's susceptibility to microbial degradation. While some fluorobenzoates can be degraded under specific anaerobic denitrifying conditions, the presence of the complex ether side chain may influence this process. nih.gov
Abiotic Degradation: The potential for abiotic degradation pathways, such as photolysis in surface waters, should be investigated.
Transformation Products: A critical aspect of these studies is the identification of any intermediate or terminal degradation products. The cleavage of the ether bond or hydroxylation of the aromatic ring are plausible initial transformation steps. scholaris.ca
These studies are essential to build a complete profile of the compound's lifecycle and to ensure its use aligns with the principles of green and sustainable chemistry. The stability of fluorinated compounds suggests they may be persistent, making such investigations a priority. itrcweb.orgresearchgate.net
Novel Applications in Sustainable Chemistry and Advanced Materials
The unique combination of functional groups in this compound makes it a promising candidate for applications beyond its likely role as a pharmaceutical intermediate. nbinno.com
Advanced Polymers: The carboxylic acid functionality allows the molecule to be used as a monomer for the synthesis of specialty polyesters or polyamides. The fluorine and oxane groups would impart unique properties to the resulting polymer, such as thermal stability, altered solubility, and specific dielectric properties.
Liquid Crystals: The molecular structure, featuring a rigid aromatic core and a flexible aliphatic tail (the oxane methoxy (B1213986) group), is a classic design motif for liquid crystalline materials. By tuning the length and nature of the flexible chain in analogues, it may be possible to design materials with specific mesophases for display and sensor applications.
Sustainable Chemistry: The compound could serve as a building block in the development of more sustainable materials. For example, its derivatives could be investigated as components in recyclable polymers or as performance-enhancing additives in bio-based materials. The development of synthetic routes that minimize waste and energy consumption will also be a key aspect of its application in sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid, and how does the fluorine substituent influence reactivity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) at the 4-position of a fluorobenzoic acid precursor. The fluorine atom at the 3-position activates the aromatic ring for substitution due to its electron-withdrawing effect, facilitating coupling with oxan-4-ylmethoxy groups. Key steps include:
- Protecting the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during etherification.
- Using a palladium catalyst or copper-mediated Ullmann coupling for aryl ether formation with oxan-4-ylmethanol .
- Deprotection under acidic or basic conditions to regenerate the carboxylic acid moiety.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the structure, with distinct peaks for the fluorine-proton coupling (e.g., splitting) and oxan-4-ylmethoxy group signals. F NMR provides direct evidence of fluorine incorporation .
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry verifies purity (>98%) and molecular weight (e.g., [M-H] ion at m/z 282.2) .
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functionalities .
Q. What are the solubility and formulation challenges for this compound in biological assays?
- Methodological Answer :
- Solubility : Limited aqueous solubility (common with fluorinated aromatics) necessitates polar aprotic solvents (e.g., DMSO) for stock solutions. Co-solvents like ethanol or cyclodextrins can enhance solubility in buffer systems .
- Formulation : For in vitro studies, prepare solutions at ≤10 mM in DMSO, with final solvent concentrations <1% to avoid cytotoxicity. For in vivo use, consider nanoemulsion or liposomal encapsulation to improve bioavailability .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Stability : The compound is stable under inert atmospheres (N/Ar) at -20°C. Avoid prolonged exposure to light, moisture, or strong oxidizers (e.g., peroxides), which may degrade the oxan-4-ylmethoxy group .
- Storage : Use amber vials with desiccants (silica gel) and store in a freezer. Conduct periodic TLC/HPLC checks to monitor decomposition .
Advanced Research Questions
Q. How does the oxan-4-ylmethoxy group modulate biological activity compared to simpler alkoxy substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The tetrahydropyran (oxan-4-yl) group enhances metabolic stability and membrane permeability compared to linear alkoxy chains. Conduct comparative assays (e.g., enzyme inhibition, cellular uptake) using analogs with methoxy, ethoxy, and oxan-4-ylmethoxy groups.
- Experimental Design : Use radiolabeled (e.g., C) or fluorescently tagged derivatives to track biodistribution in cell lines (e.g., HEK293 or neuronal models) .
Q. What computational strategies predict the interaction of this compound with target proteins?
- Methodological Answer :
- Docking Studies : Employ software like AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., amyloid-beta for Alzheimer’s research). Parameterize fluorine’s van der Waals radius and partial charges accurately.
- MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the carboxylic acid and active-site residues .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Replicate assays across multiple labs using standardized protocols (e.g., IC determination with ATP-based viability kits). Cross-validate with orthogonal methods (e.g., SPR for binding affinity).
- Batch Analysis : Test different synthetic batches for purity (HPLC) and confirm stereochemistry (if applicable) via X-ray crystallography .
Q. What are the synthetic byproducts or degradation products of this compound, and how are they characterized?
- Methodological Answer :
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) identify hydrolysis products (e.g., 3-fluoro-4-hydroxybenzoic acid). Use LC-MS/MS to detect trace impurities.
- Byproduct Isolation : Column chromatography (silica gel, EtOAc/hexane) separates side products. Assign structures via H-C HSQC and HMBC NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
